Isohelenalin

Descripción

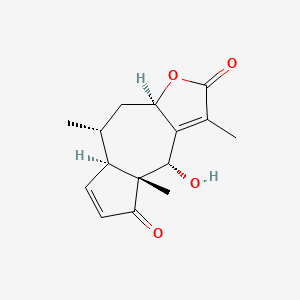

Structure

2D Structure

3D Structure

Propiedades

Número CAS |

479-09-4 |

|---|---|

Fórmula molecular |

C15H18O4 |

Peso molecular |

262.3 g/mol |

Nombre IUPAC |

(3aR,5R,5aR,8aR,9S)-9-hydroxy-1,5,8a-trimethyl-4,5,5a,9-tetrahydro-3aH-azuleno[6,7-b]furan-2,8-dione |

InChI |

InChI=1S/C15H18O4/c1-7-6-10-12(8(2)14(18)19-10)13(17)15(3)9(7)4-5-11(15)16/h4-5,7,9-10,13,17H,6H2,1-3H3/t7-,9+,10-,13+,15+/m1/s1 |

Clave InChI |

MXDBSOSHFBRRIJ-JMLQNSIWSA-N |

SMILES |

CC1CC2C(=C(C(=O)O2)C)C(C3(C1C=CC3=O)C)O |

SMILES isomérico |

C[C@@H]1C[C@@H]2C(=C(C(=O)O2)C)[C@@H]([C@]3([C@H]1C=CC3=O)C)O |

SMILES canónico |

CC1CC2C(=C(C(=O)O2)C)C(C3(C1C=CC3=O)C)O |

Apariencia |

Solid powder |

Otros números CAS |

479-09-4 |

Pureza |

>98% (or refer to the Certificate of Analysis) |

Vida útil |

>3 years if stored properly |

Solubilidad |

Soluble in DMSO |

Almacenamiento |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Sinónimos |

Isohelenalin |

Origen del producto |

United States |

Isolation and Methodologies for Structural Elucidation of Isohelenalin

Extraction and Purification Methodologies

Isohelenalin has been isolated from specific plant sources, notably Helenium microcephalum nih.govwikipedia.org. Other Arnica species are also known to contain sesquiterpene lactones of the helenalin (B1673037) type ctdbase.org. The process typically involves initial extraction of the plant material to obtain a crude extract containing a mixture of compounds.

Extraction methodologies often utilize solvents to selectively dissolve the target compounds from the plant matrix. Following extraction, purification steps are crucial to separate this compound from other co-extracted substances. Chromatographic techniques are commonly employed for this purpose. While specific detailed protocols for this compound's purification were not extensively detailed in the provided information, general methods for isolating natural products and sesquiterpene lactones from plant extracts often involve techniques such as column chromatography, thin-layer chromatography (TLC), and high-performance liquid chromatography (HPLC) wikidata.orgnih.gov. These methods separate compounds based on their differing physical and chemical properties, such as polarity and molecular size, allowing for the isolation of this compound in a purified form.

Advanced Spectroscopic Techniques in Structural Determination

Once isolated, the structural elucidation of this compound relies heavily on advanced spectroscopic techniques. These methods provide detailed information about the molecule's functional groups, connectivity, and three-dimensional arrangement.

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for structural determination of organic compounds, including sesquiterpene lactones wikidata.orguni.lubidd.group. Both one-dimensional (1D NMR), such as ¹H NMR and ¹³C NMR, and two-dimensional (2D NMR) techniques, such as COSY, HSQC, and HMBC, are used to assign signals to specific atoms and establish the connectivity between them wikidata.orguni.lu. ¹H NMR spectroscopy is also used to determine the purity of isolated compounds like helenalin and its derivatives ctdbase.org.

Mass Spectrometry (MS) provides information about the molecular weight and fragmentation pattern of the compound, which helps in determining its elemental composition and identifying structural fragments uni.lu. Techniques like High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS) and Gas Chromatography-Electron Ionization Mass Spectrometry (GC-EI-MS) are valuable in this regard wikidata.orguni.lu.

Infrared (IR) spectroscopy is used to identify the presence of specific functional groups within the this compound molecule by detecting characteristic vibrational frequencies uni.lu.

The combination of data obtained from these spectroscopic methods allows researchers to piece together the complete structure of this compound.

Chemical Transformation Approaches for Structural Confirmation

Chemical transformations can serve as a complementary approach to spectroscopic methods for confirming the proposed structure of a natural product. By performing specific reactions on the isolated compound and analyzing the resulting products, researchers can validate aspects of the original structure.

While the provided information does not detail specific chemical transformations applied directly to this compound for structural confirmation, studies on related sesquiterpene lactones, such as estafiatin, demonstrate the utility of such approaches uni.lu. Chemical modifications targeting specific functional groups, such as epoxy rings or exomethylene groups, can yield derivatives with altered spectroscopic properties or reactivity, confirming the presence and location of these functionalities in the parent molecule uni.lu. For instance, reactions involving nucleophilic addition to α,β-unsaturated carbonyl systems, common in sesquiterpene lactones like helenalin, can be used to probe the reactivity and confirm the presence of these structural features ctdbase.org. Analyzing the products of such controlled transformations through spectroscopy or by comparison with synthesized standards can provide strong evidence supporting the proposed structure of this compound.

Biosynthetic Pathways and Metabolic Engineering Relevant to Isohelenalin

General Terpenoid Biosynthetic Pathways

Terpenoids, the largest class of plant secondary metabolites, are synthesized via two distinct pathways: the mevalonate (B85504) (MVA) pathway and the methylerythritol phosphate (B84403) (MEP) pathway. These pathways produce the universal five-carbon precursors, isopentenyl diphosphate (B83284) (IPP) and its isomer dimethylallyl diphosphate (DMAPP), which are then condensed to form larger isoprenoid precursors. researchgate.netnih.gov

Mevalonate (MVA) Pathway

The MVA pathway is primarily localized in the cytosol of plant cells. It begins with the condensation of two molecules of acetyl-CoA to form acetoacetyl-CoA, catalyzed by acetoacetyl-CoA thiolase. nih.gov A third molecule of acetyl-CoA is then condensed with acetoacetyl-CoA by 3-hydroxy-3-methylglutaryl-CoA synthase (HMGS) to yield HMG-CoA. nih.gov The key regulatory step in this pathway is the reduction of HMG-CoA to mevalonate, a reaction catalyzed by HMG-CoA reductase (HMGR), which consumes NADPH. nih.govscielo.br Subsequent enzymatic steps lead to the formation of IPP and DMAPP. In plants, the MVA pathway is generally considered the main source of precursors for the biosynthesis of sesquiterpenes, triterpenes, and sterols. researchgate.netnih.govpnas.org

Methylerythritol Phosphate (MEP) Pathway

The MEP pathway, also known as the non-mevalonate pathway, operates in the plastids of plant cells. This pathway synthesizes IPP and DMAPP from pyruvate (B1213749) and glyceraldehyde-3-phosphate (GAP) through a series of seven reactions. researchgate.netnih.gov The committing step of the MEP pathway is catalyzed by 1-deoxy-D-xylulose 5-phosphate (DXP) synthase (DXS), which condenses pyruvate and GAP to form DXP. nih.gov The MEP pathway is typically responsible for the biosynthesis of precursors for monoterpenes, diterpenes, carotenoids, and the prenyl side chains of chlorophyll (B73375) and plastoquinone. nih.govnih.govpnas.org While the MVA pathway is generally the primary source for sesquiterpenes, there is evidence of crosstalk and exchange of IPP/DMAPP pools between the cytosol and plastids, which can contribute to sesquiterpene biosynthesis in some cases. nih.govpnas.org

Enzymatic Steps and Intermediates in Sesquiterpene Lactone Formation

Sesquiterpene lactone biosynthesis begins with the condensation of IPP and DMAPP to form farnesyl diphosphate (FPP), a C15 precursor molecule. This reaction is catalyzed by farnesyl diphosphate synthase (FDS). mdpi.com FPP is the central intermediate for all sesquiterpenes. nih.govresearchgate.net

The first committed step in sesquiterpene lactone biosynthesis involves the cyclization of FPP, catalyzed by sesquiterpene synthases (STPSs). mdpi.comencyclopedia.pub These enzymes are diverse and can lead to the formation of various sesquiterpene carbon skeletons, such as germacrene A, a common precursor for many sesquiterpene lactones found in the Asteraceae family. mdpi.comroyalsocietypublishing.orgnih.govtandfonline.com For instance, (+)-germacrene A synthase (GAS) catalyzes the formation of (+)-germacrene A from FPP. nih.govtandfonline.com

Following cyclization, a series of oxidation and hydroxylation reactions occur, primarily catalyzed by cytochrome P450 enzymes (CYPs). mdpi.comtandfonline.com These modifications are crucial for the formation of the lactone ring and the introduction of various functional groups that contribute to the structural diversity of sesquiterpene lactones. mdpi.comroyalsocietypublishing.org For example, germacrene A is oxidized to germacrene A acid through intermediates like germacrene A alcohol and germacrene A aldehyde, a process catalyzed by germacrene A oxidase (GAO), a cytochrome P450 enzyme. tandfonline.complos.org Subsequent enzymatic steps, including further oxidation and lactonization, lead to the formation of specific sesquiterpene lactones. nih.govtandfonline.com The precise enzymatic steps leading specifically to isohelenalin from a common precursor like germacrene A would involve a specific set of oxidations, reductions, and cyclizations characteristic of pseudoguaianolides, the structural class to which this compound belongs. mdpi.com

Genetic Regulation of Biosynthesis in Producer Organisms

The biosynthesis of sesquiterpene lactones is a complex process regulated at the genetic level in producer organisms, such as plants in the Arnica genus, which are known to contain this compound. mdpi.com Gene regulation involves mechanisms that control the expression levels of the enzymes involved in the biosynthetic pathways. byjus.compressbooks.pub This regulation can occur at various stages, including transcription, translation, and post-translational modifications. pressbooks.pub

Transcription factors play a significant role in regulating the expression of genes encoding biosynthetic enzymes. scielo.brconicet.gov.arwikipedia.org For example, studies on the biosynthesis of artemisinin (B1665778), another sesquiterpene lactone, have explored the role of transcription factors like WRKY in regulating glandular trichome-specific biosynthesis. researchgate.net Understanding the specific transcription factors and regulatory networks that govern the expression of genes in the MVA and downstream pathways leading to this compound in Arnica species is an active area of research. mdpi.com Information regarding the presence and regulation of genes involved in the biosynthesis and accumulation of sesquiterpene lactones in arnica flowers is considered valuable for understanding their production. mdpi.com

Strategies for Engineered Biosynthesis and Pathway Optimization

To overcome the often low yields of sesquiterpene lactones in native plants, metabolic engineering strategies have been developed to manipulate their biosynthetic pathways. researchgate.netnih.gov These strategies aim to increase the production of desired compounds by modifying the expression of key enzymes, introducing genes from other organisms, or optimizing metabolic flux. researchgate.netnih.gov

Approaches include the characterization and isolation of genes involved in sesquiterpene lactone biosynthesis and their subsequent manipulation. conicet.gov.arresearchgate.net Genetic engineering techniques can be applied to enhance the activity of rate-limiting enzymes, reduce the activity of competing pathways, or channel intermediates towards the synthesis of the target compound. scielo.brresearchgate.net For instance, overexpression of key enzymes in the MVA pathway, such as HMGR or FDS, could potentially increase the supply of FPP for sesquiterpene lactone biosynthesis. scielo.br

Metabolic engineering efforts have also focused on reconstituting sesquiterpene lactone biosynthetic pathways in heterologous hosts like Escherichia coli and Saccharomyces cerevisiae. researchgate.netosti.gov Successful expression of complete or partial pathways in these microorganisms has demonstrated the potential for producing sesquiterpene lactones through fermentation, offering an alternative to plant extraction. researchgate.net While artemisinin biosynthesis has served as a model system for such engineering, similar strategies could be explored for this compound production. researchgate.netnih.gov However, the complexity of sesquiterpene lactone pathways, including pathway redundancy and compartmentalization, can pose challenges for genetic transformation and metabolic engineering. mdpi.com

Metabolic Studies and Biotransformation of Related Sesquiterpene Lactones

Metabolic studies and biotransformation experiments provide insights into the potential modifications and fates of sesquiterpene lactones. Biotransformation involves the conversion of a compound into structurally modified derivatives by biological systems, such as microorganisms or plant cell cultures. tandfonline.comresearchgate.net

Studies on the biotransformation of related sesquiterpene lactones, such as artemisinin or onopordopicrin (B1677331), using various biocatalysts like fungi and plant cell cultures, have been reported. tandfonline.comresearchgate.netthieme-connect.comnih.gov These studies can reveal potential enzymatic reactions (e.g., hydroxylation, epoxidation, reduction) that can occur on the sesquiterpene lactone scaffold. researchgate.netthieme-connect.com For example, biotransformation of onopordopicrin by Aspergillus niger yielded hydroxylated and dihydro- derivatives. thieme-connect.com

While specific biotransformation studies focusing solely on this compound were not prominently found, research on the metabolic fate and modifications of other sesquiterpene lactones provides a basis for understanding potential biotransformation pathways that this compound might undergo in biological systems. encyclopedia.pubtandfonline.comresearchgate.net Such studies can also mimic proposed biosynthetic steps or lead to the generation of novel derivatives with potentially altered properties. researchgate.net The structural elements of sesquiterpene lactones, such as the α-methylene-γ-lactone and α,β-unsaturated cyclopentenone groups present in some, are known to undergo reactions like Michael addition with nucleophiles, which can be relevant in biological contexts, including potential biotransformation. encyclopedia.pubnzdr.ru

Chemical Synthesis and Derivatization Strategies for Isohelenalin and Its Analogs

Total Synthesis Approaches for the Pseudoguaianolide (B12085752) Skeleton

The total synthesis of the pseudoguaianolide skeleton, the core structure of isohelenalin, has been a subject of considerable synthetic effort. Various strategies have been developed to construct this bicyclic or tricyclic system with the correct relative and absolute stereochemistry. Early approaches to the pseudoguaianolide skeleton, such as (±)-aromaticin, have been reported. mdpi.com The synthesis of sesquiterpene lactones, including those with the pseudoguaianolide core, is often complex and involves multiple steps. mdpi.com

Different synthetic strategies have been employed for constructing the core skeletons of sesquiterpene lactones. These can involve annulation of the γ-butyrolactone ring onto a pre-constructed hydroazulene scaffold, construction of the seven-membered ring on existing fused rings, or concerted annulation of rings. d-nb.info For instance, one concise synthesis of the pseudoguaianolide skeleton involved the conversion of a bicyclo[5.3.0]dec-3-ene-2,9-dione derivative into a tricyclic system in eight steps. rsc.org Another approach to pseudoguaianolides has been based on the oxy-Cope rearrangement. acs.org

While the total synthesis of some pseudoguaianolides like confertin, helenalin (B1673037), aromatin, aromaticin, damsin, and mexicanin I has been described, the total synthesis of other related compounds, such as britannin, has not been reported. mdpi.com

Development of Novel Synthetic Methodologies Applicable to Sesquiterpene Lactones

The synthesis of sesquiterpene lactones often necessitates the development of novel synthetic methodologies to address the challenges posed by their intricate structures, including multiple stereocenters and reactive functional groups.

Organocatalytic Cascade Reactions

Organocatalysis has emerged as a powerful tool for constructing complex molecular architectures through cascade reactions. These reactions allow for the formation of multiple bonds in a single sequence, increasing efficiency and reducing waste. Organocatalytic cascade reactions have been explored for the enantioselective synthesis of chiral spirolactone skeletons, which share some structural features with sesquiterpene lactones. researchgate.net While direct examples of organocatalytic cascade reactions specifically for the total synthesis of this compound were not found in the search results, the application of such methodologies to related sesquiterpene lactones and the enantioselective synthesis of cyclic structures suggests their potential utility in future this compound synthesis strategies. rsc.org

Intramolecular Reactions for Complex Ring System Construction

Intramolecular reactions are particularly valuable in the synthesis of polycyclic natural products like this compound, as they allow for the efficient construction of rings and the control of stereochemistry. Various intramolecular reactions have been employed in the synthesis of sesquiterpene lactones and related structures. Examples include intramolecular [2+2]-photocycloaddition reactions, intramolecular Horner-Wadsworth-Emmons reactions to form lactones, and intramolecular Mukaiyama-type aldol (B89426) reactions for ring cyclization. nih.govresearchgate.netacs.org Intramolecular Wittig reactions have also been used as a key step in constructing butenolide rings, a common feature in sesquiterpene lactones. jst.go.jp Radical cyclization and ring-closing metathesis (RCM) are other intramolecular processes that have been applied to the synthesis of sesquiterpene lactone skeletons. d-nb.infoutexas.edunih.gov An asymmetric intramolecular alkylation reaction has been utilized to forge a nine-membered carbocycle and install a quaternary stereocenter with high diastereoselectivity in the synthesis of related natural products. rsc.org

Design and Chemical Synthesis of this compound Derivatives

The synthesis of this compound derivatives is important for structure-activity relationship studies and the development of compounds with improved properties. Modifications can target specific functional groups or introduce new moieties to alter the compound's reactivity or biological interactions.

Modifications of Electrophilic Centers

The α-methylene-γ-lactone moiety in many sesquiterpene lactones, including this compound, acts as an electrophilic center that can undergo reactions with nucleophiles. encyclopedia.pub Modifications of this electrophilic center are a common strategy in the design of derivatives. While specific examples of modifying the electrophilic centers of this compound were not detailed in the search results, general approaches to modifying electrophilic centers in other molecules provide relevant context. For instance, the synthesis of electrophile-tethered analogs of other compounds has involved introducing haloalkyl or mesyloxyalkyl groups, which serve as electrophilic handles for subsequent reactions. beilstein-journals.org These modifications can be achieved through reductive amination or by converting hydroxyl groups into better leaving groups like halides or mesylates. beilstein-journals.orgescholarship.org Electrophilic cyclization reactions have also been used to synthesize cyclic derivatives by reacting electrophiles with nucleophiles within the same molecule. rsc.org

Preparation of Conjugates with Biological Thiols (e.g., Glutathione (B108866) Adducts)

A significant aspect of the reactivity of sesquiterpene lactones with an α-methylene-γ-lactone group is their ability to react with biological thiols, such as cysteine and glutathione (GSH), via Michael addition. tandfonline.comencyclopedia.pubmdpi.com This reaction is often catalyzed by glutathione S-transferases (GSTs) and leads to the formation of glutathione adducts. capes.gov.br The formation of such adducts can be a mechanism for detoxification or can contribute to the biological activity of the sesquiterpene lactone. tandfonline.comcapes.gov.brresearchgate.net

The preparation of conjugates with biological thiols, particularly glutathione adducts, is a relevant derivatization strategy for this compound. Studies on other reactive molecules have shown that glutathione adducts can be formed through Michael addition reactions with α,β-unsaturated carbonyl moieties. capes.gov.brmdpi.com The synthesis of glutathione adducts can involve the direct reaction of the electrophilic compound with GSH, sometimes catalyzed by enzymes like GSTs. capes.gov.brresearchgate.net In some cases, alternative mechanisms for glutathione adduct formation, independent of epoxide formation but involving thiyl radicals, have been proposed. nih.gov The synthesis of specific glutathione adducts has been carried out to serve as biomarkers or to study their biological effects. researchgate.net

Here is a table of compound names and their corresponding PubChem CIDs mentioned in the article:

| Compound Name | PubChem CID |

| This compound | 30149 |

| Helenalin | 10736 |

| Aromaticin | 64506 |

| Damsin | 10735 |

| Mexicanin I | 164974 |

| Confertin | 164569 |

| Britannin | 11913935 |

| Parthenolide | 64412 |

| Arglabin | 101078 |

| Thapsigargin | 446093 |

| Eremanthine | 5281046 |

| Germacranolide | 12303778 |

| Guaianolide | 12303777 |

| Germacrene A | 528155 |

| Farnesyl pyrophosphate | 445221 |

| Glutathione | 124306 |

| Cysteine | 5862 |

Data Table: Examples of Intramolecular Reactions in Sesquiterpene Synthesis

| Reaction Type | Application in Synthesis of | Key Feature | Source |

| Intramolecular [2+2]-Photocycloaddition | Aquatolide (sesquiterpene lactone) | Forms bridged ring system | nih.govresearchgate.netacs.org |

| Intramolecular Horner-Wadsworth-Emmons | Lactone ring closure in aquatolide synthesis | Forms lactone ring | nih.govresearchgate.netacs.org |

| Intramolecular Mukaiyama-type Aldol | Eight-membered ring cyclization in aquatolide synthesis | Forms carbocyclic ring | nih.govresearchgate.netacs.org |

| Intramolecular Wittig Reaction | Butenolide ring construction in heritol synthesis | Forms butenolide ring | jst.go.jp |

| Radical Cyclization | Construction of AB ring system in guaianolide synthesis | Forms cyclic systems | d-nb.infonih.gov |

| Ring-Closing Metathesis (RCM) | Construction of seven-membered ring in guaianolide synthesis | Forms cyclic systems | d-nb.infoutexas.edu |

| Intramolecular Alkylation | Nine-membered carbocycle formation | Forms carbocyclic ring with stereocenter control | rsc.org |

This table summarizes some key intramolecular reactions that have been applied in the synthesis of sesquiterpenes, highlighting their role in constructing the complex ring systems found in these natural products. While not all examples directly pertain to this compound itself, they illustrate the types of strategies relevant to the synthesis of pseudoguaianolides and other sesquiterpene lactones.

Synthetic Methodology-Based Compound Library Development for Related Scaffolds

The exploration of this compound and its related sesquiterpene lactone scaffolds as potential therapeutic agents necessitates the development of diverse compound libraries. This approach, rooted in synthetic methodology, allows for the systematic generation of analogs to explore structure-activity relationships (SAR) and identify molecules with improved properties. The inherent structural complexity of sesquiterpene lactones presents synthetic challenges, driving the development of innovative strategies for library creation.

Two primary synthetic approaches are often employed in the development of sesquiterpene lactone libraries: functionalization of the existing lactone structure and de novo construction of the lactone framework from various precursors researchgate.net. The functionalization approach leverages the presence of the core lactone motif and focuses on introducing chemical diversity through modifications at various positions, such as hydroxyl groups or the α-methylene-γ-lactone moiety nih.govresearchgate.net. The α-methylene-γ-lactone group, crucial for the biological activity of many sesquiterpene lactones including Helenalin, is a prime target for chemical modification, often via Michael addition reactions researchgate.netnih.govmdpi.com.

De novo synthesis, on the other hand, involves constructing the sesquiterpene lactone scaffold from simpler starting materials. This can involve strategies like spirolactonization reactions or the use of key intermediates such as the iso-Hajos-Parrish ketone, which can provide access to different sesquiterpene families researchgate.netcolumbia.edu. While total synthesis can be more complex and time-consuming, it offers greater control over the final scaffold structure and allows access to a wider range of analogs not easily obtainable through functionalization of natural products.

A powerful strategy for library development involves the concept of "complexity to diversity" and the use of pseudo-natural products researchgate.net. This involves taking fragment-sized sesquiterpenoid lactones, which can be natural products or obtained via ring distortion, and combining them with other molecular fragments, such as alkaloids, using reactions like 1,3-dipolar cycloaddition researchgate.net. This method allows for the generation of diverse collections of compounds with hybrid structures, potentially leading to novel biological activities.

Semi-synthetic approaches, utilizing isolated natural products as starting materials, are also valuable for generating diverse screening libraries researchgate.net. This method avoids the need for de novo synthesis of the core scaffold, focusing instead on chemical transformations of the natural product to create a library of derivatives nih.govresearchgate.net. For instance, modifications at hydroxylated positions or the introduction of nitrogenated functional groups have been explored to generate libraries with potentially enhanced activity and pharmacological properties nih.gov. The addition of amino groups to the α-methylene-γ-lactone section, for example, has been investigated as a prodrug strategy to improve solubility and potentially reduce non-selective binding researchgate.net.

Detailed research findings highlight the effectiveness of these synthetic strategies in generating libraries with diverse structural features. Studies have reported the synthesis of oxygenated and oxo-nitrogenated derivatives from sesquiterpene lactones like Helenalin, with some semi-synthetic compounds showing greater activity than the parent natural product against certain cell lines nih.gov. The creation of amino-derivatives through aza-Michael addition is another demonstrated approach for masking the reactive α,β-unsaturated enone and generating prodrugs with improved pharmacokinetic profiles researchgate.net.

The development of compound libraries based on sesquiterpene lactone scaffolds is further facilitated by modern techniques such as solid-phase synthesis and automated library synthesis in continuous flow vapourtec.complos.org. These methods allow for the rapid and efficient generation of large collections of structurally related compounds for high-throughput screening vapourtec.commedchemexpress.com.

The design of these libraries often employs a knowledge-based approach, incorporating insights into molecular parameters, privileged cores, and natural product-like scaffolds known to be important for biological activity enamine.net. Computational and medicinal chemistry support further aids in the design and optimization of these libraries, guiding the selection of synthetic targets and the exploration of SAR enamine.netmdpi.comnih.gov.

The data presented in research studies often includes details on the synthetic routes employed, the types of reactions used for derivatization, and the resulting structural diversity of the synthesized compounds. For example, studies might detail the yields of specific reactions, the functional groups introduced, and the structural scaffolds explored. This information is crucial for understanding the scope and limitations of different synthetic methodologies in generating sesquiterpene lactone-based libraries.

Here is an example of how data from research findings on the synthesis of sesquiterpene lactone derivatives might be presented:

| Starting Sesquiterpene Lactone | Synthetic Strategy / Reaction Type | Key Modification(s) | Example Derivative Scaffold | Reference |

| Helenalin | Semi-synthesis / Michael Addition | Addition of amines to α-methylene-γ-lactone | Amino-helenalin derivative | researchgate.net |

| Cumanin | Semi-synthesis / Various functionalizations | Acetylation, silylation, triazole formation | Oxygenated and oxo-nitrogenated derivatives | nih.gov |

| Isoalantolactone | Semi-synthesis / Click Chemistry (Cu-catalyzed cycloaddition) | Introduction of 1,2,3-triazole moiety | 13-(1,2,3-triazolyl)eudesmanolide | researchgate.net |

| Glaucolide B | Semi-synthesis / Acid/Base treatment | Rearrangement and functionalization | Hirsutinolide and germacranolide derivatives | mdpi.com |

This table illustrates how different synthetic methodologies applied to various sesquiterpene lactone starting materials can lead to the generation of diverse compound libraries with modified scaffolds. These libraries are then subjected to biological screening to identify promising candidates for further investigation.

The continuous development of synthetic strategies, including both traditional and modern techniques, is essential for expanding the chemical space explored around the this compound scaffold and its related analogs. This systematic approach, coupled with detailed analysis of research findings, drives the identification of novel compounds with potential therapeutic applications.

Molecular and Cellular Mechanisms of Action of Isohelenalin

Interaction with Key Biological Macromolecules

Isohelenalin's mechanism of action involves direct interactions with important biological macromolecules within the cell. These interactions are often covalent, leading to modifications of protein structure and function.

Covalent Adduction with Cysteine Residues of Proteins

A significant mechanism by which this compound exerts its effects is through covalent modification of proteins, particularly at cysteine residues. Sesquiterpene lactones, including those of the helenanolide type like this compound, contain conjugated carbonyl structures that act as soft electrophiles. researchgate.net These electrophilic centers favor reaction with soft nucleophiles such as the sulfhydryl (-SH) groups of cysteine residues in proteins. researchgate.net This alkylation of cysteine residues can lead to the inhibition of enzyme activity and other functional proteins. researchgate.net The formation of these covalent bonds is considered a key event in mediating the biological activities of sesquiterpene lactones. researchgate.net

Reversible Conjugation with Low Molecular Weight Thiols (e.g., Glutathione)

In addition to protein adduction, this compound can also undergo conjugation with low molecular weight thiols, such as glutathione (B108866) (GSH). researchgate.net Glutathione is a tripeptide containing a cysteine residue, and its sulfhydryl group can react with the electrophilic centers of this compound. researchgate.net This reaction, often catalyzed by glutathione S-transferases (GSTs), typically results in the formation of glutathione S-conjugates. nih.gov While this conjugation can serve as a detoxification pathway, studies have shown that the reaction of sesquiterpene lactones with GSH can be reversible under physiological conditions. researchgate.net This reversibility is significant because it means a fraction of the this compound molecules remains available to form more stable covalent adducts with protein targets, even in the presence of high intracellular concentrations of glutathione. researchgate.net

Modulation of Intracellular Signaling Pathways

The interactions of this compound with biological macromolecules lead to the modulation of various intracellular signaling pathways, contributing to its observed biological effects.

Inhibition of Nuclear Factor Kappa B (NF-κB) Activation

This compound is known to potently inhibit the activation of Nuclear Factor Kappa B (NF-κB). guidetopharmacology.org NF-κB is a key transcription factor involved in regulating immune responses, inflammation, and cell survival. scbt.comwikipedia.orgecrjournal.com In unstimulated cells, NF-κB dimers are held in the cytoplasm by inhibitory IκB proteins. wikipedia.org Upon cellular activation, IκB is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and activate gene transcription. wikipedia.org Sesquiterpene lactones, including helenalin (B1673037) (structurally related to this compound), have been proposed to inhibit NF-κB by directly alkylating the p65 subunit of NF-κB, thereby preventing its DNA binding. researchgate.net Another proposed mechanism involves the inhibition of IκB-alpha degradation. researchgate.net By inhibiting NF-κB activation, this compound can suppress the expression of various pro-inflammatory genes. scbt.com

Regulation of Inflammatory Cytokine Gene Expression (e.g., IL-8, TNF-α)

A direct consequence of NF-κB inhibition by this compound is the regulation of inflammatory cytokine gene expression. NF-κB plays a critical role in the transcription of genes encoding pro-inflammatory cytokines such as Interleukin-8 (IL-8) and Tumor Necrosis Factor-alpha (TNF-α). oncotarget.comnih.govnih.govmdpi.comopendentistryjournal.com By blocking NF-κB activation, this compound can reduce the production of these inflammatory mediators. scbt.com This suppression of inflammatory cytokine expression contributes to the anti-inflammatory properties associated with this compound and other related sesquiterpene lactones.

Preclinical Biological Investigations of Isohelenalin

In Vitro Cellular Model Systems

In the realm of in vitro research, isohelenalin has been evaluated against various cell lines to determine its biological activity at the cellular level.

Cytotoxicity in Cancer Cell Lines (e.g., MDA-MB-231, HeLa, Caco-2)

Studies have investigated the cytotoxic effects of this compound on several cancer cell lines, revealing its potential as an anti-cancer agent. The half-maximal inhibitory concentration (IC50), a measure of the potency of a substance in inhibiting a specific biological or biochemical function, has been a key parameter in these assessments.

In the case of the human cervical cancer cell line HeLa , research has shown that certain compounds can inhibit its proliferation in a dose-dependent manner. For example, some novel peptide esters have demonstrated significant efficacy in suppressing HeLa cell viability, with IC50 values in the micromolar range.

Regarding the human colorectal adenocarcinoma cell line Caco-2 , studies on various substances have also reported a range of cytotoxic effects. The IC50 values for different compounds against Caco-2 cells vary widely, highlighting the importance of specific testing for each potential therapeutic agent.

Interactive Data Table: Cytotoxicity of Various Compounds in Cancer Cell Lines

| Cell Line | Compound Class | Reported IC50 Range |

| MDA-MB-231 | Platinum Complexes | 8.1 µM - 63.1 µM nih.gov |

| Isobavachalcone | 8.53 µM - 21.45 µM mdpi.com | |

| Synthetic Peptides | ~0.29 µg/ml nih.gov | |

| HeLa | Usnic Acid | 48.65 µM mdpi.com |

| Ethyl Acetate Partition of C. odorata | 82.41 µg/ml nih.gov | |

| Caco-2 | Platinum Complexes | 2.3 µM - 107 µM nih.gov |

| Pesticides | Varies significantly biointerfaceresearch.com |

Studies on Anti-inflammatory Cellular Responses

This compound has demonstrated notable anti-inflammatory properties in various in vitro models. A key mechanism underlying its anti-inflammatory action is the inhibition of the nuclear factor-kappa B (NF-κB) signaling pathway. koreamed.org NF-κB is a crucial transcription factor that regulates the expression of numerous pro-inflammatory genes, including those for cytokines, chemokines, and adhesion molecules.

In cellular models, such as lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages, compounds with similar structures to this compound have been shown to suppress the production of inflammatory mediators like nitric oxide (NO) and prostaglandin (B15479496) E2 (PGE2). koreamed.org They also inhibit the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), key enzymes involved in the inflammatory process. koreamed.org This inhibition is often linked to the suppression of NF-κB activation, preventing its translocation to the nucleus and subsequent gene transcription. nih.govmdpi.com

Effects on Immune Cell Modulation (e.g., lymphocyte proliferation)

The immunomodulatory effects of this compound have been investigated, particularly its impact on lymphocyte proliferation. While direct studies on this compound's effect on T-cell proliferation are limited in the provided search results, related compounds have been shown to inhibit lymphocyte proliferation. This inhibition can be crucial in modulating immune responses, particularly in inflammatory and autoimmune conditions. The mechanisms behind this inhibition can involve interference with critical signaling pathways necessary for lymphocyte activation and division. nih.govnih.govfrontiersin.org

In Vivo Non-Human Animal Models

To further understand the biological activities of this compound in a whole organism, researchers have utilized various non-human animal models.

Evaluation in Inflammatory Disease Models

The anti-inflammatory potential of this compound has been assessed in vivo using models such as carrageenan-induced paw edema in rats. nih.govresearchgate.netnih.gov This model is a standard and well-characterized method for evaluating acute inflammation. The injection of carrageenan into the paw induces a localized inflammatory response characterized by swelling (edema), which can be quantified over time.

In such studies, the administration of a test compound with anti-inflammatory properties is expected to reduce the extent of paw edema compared to untreated control groups. While specific data on this compound in this model was not found in the provided search results, the methodology is widely used to confirm the in vivo efficacy of anti-inflammatory agents identified through in vitro screening. creative-biolabs.comwisdomlib.org

Ethnobotanical and Chemotaxonomic Studies Pertaining to Isohelenalin Sources

Ethnobotanical Context of Plants Containing Sesquiterpene Lactones

Ethnobotany, the study of the relationships between people and plants, offers a crucial framework for understanding the historical and cultural significance of plants containing sesquiterpene lactones. For millennia, various cultures and civilizations have relied on traditional remedies derived from plants for treating a wide array of conditions and ailments. jkchemical.com Plants containing sesquiterpene lactones, especially those within the Asteraceae family, have been widely used in traditional medicine systems across the globe. nih.govwikipedia.orgguidetomalariapharmacology.orghmdb.canih.govnih.govnih.govcdutcm.edu.cnuni.lu

Traditional knowledge has historically guided the discovery of natural products with therapeutic potential. uni.lu Ethnobotanical research documents how indigenous and local communities utilize plants, providing valuable clues for identifying species with potential biological activities. nih.govnih.gov For instance, the widespread use of Neurolaena lobata by the Q'eqchi' Maya for inflammatory conditions prompted studies that led to the evaluation of its sesquiterpene lactone content and anti-inflammatory activity. guidetomalariapharmacology.orgnih.gov Similarly, Calea zacatechichi is recognized among Mayan medicinal flora for its traditional use in treating gastroenteritis, dermatitis, diarrhea, and fever, and studies have revealed the presence of sesquiterpene lactones in this species. hmdb.ca In Southern Africa, Dicoma species, known sources of sesquiterpene lactones, are traditionally used for various ailments. nih.gov Ethiopian folklore includes the use of Inula confertiflora for childbirth and treating eye diseases in cattle, and phytochemical studies have isolated sesquiterpene lactones from this plant. tcmsp-e.com

The Asteraceae family is considered a substantial source of potent sesquiterpene lactones utilized in folk remedies. uni.lu Ethnobotanical studies highlight the plant parts most frequently used and the common preparation methods in traditional medicine. For example, a review of Asteraceae plants used in traditional Iranian medicine found that flowers (26%) and leaves (21%) were the most frequently used parts, with decoction (44%) and infusion (33%) being the most common preparations. nih.gov

Ethnobotanical research provides a rich source of information for the discovery of new bioactive natural products, bridging traditional knowledge with modern scientific investigation. jkchemical.comnih.govwikipedia.orguni.lunih.govnih.govwikidata.org

Methodological Frameworks in Ethnobotanical Research for Natural Product Discovery

The process of discovering natural products through ethnobotanical research involves a structured methodological framework that integrates traditional knowledge with scientific techniques. The ethnobotanical approach focuses on investigating the interactions between human cultures and plants, specifically targeting the uses of plants in traditional medicine as indicators of potential biological activity. jkchemical.comnih.govwikidata.org

Key steps in conducting ethnobotanical fieldwork for natural product discovery typically include:

Site Selection: Choosing areas with high biodiversity and communities possessing a strong tradition of medicinal plant use and knowledge passed down through generations, often involving traditional healers. nih.gov

Information Gathering: Conducting interviews with healers and local community members to document plant uses, preparation methods, and the conditions they are used to treat. nih.gov Contemporary methods emphasize the importance of prior informed consent. nih.gov

Plant Collection and Identification: Collecting plant samples with the guidance of local experts and ensuring accurate botanical identification by trained taxonomists. nih.govnih.gov

Documentation: Meticulously recording all collected ethnobotanical data, including local names, uses, collection location, and associated traditional knowledge. nih.gov

Sample Preparation: Preparing plant samples for chemical extraction and subsequent biological screening. nih.gov

Bioactivity Screening: Evaluating the biological activity of plant extracts using modern bioassays relevant to the documented traditional uses. nih.govnih.gov

Phytochemical Analysis: If an extract shows promising activity, further phytochemical studies are conducted to isolate and characterize the specific bioactive compounds responsible, such as sesquiterpene lactones. nih.govnih.gov

Modern ethnobotany has evolved from simply compiling lists of useful plants to adopting more scientific and quantitative approaches, often involving collaboration among experts from diverse fields including botany, phytochemistry, ecology, anthropology, and pharmacology. jkchemical.comnih.govnih.gov The transition from traditional ethnopharmacology to modern drug discovery has been facilitated by advancements in isolation and characterization methods, increased computational capabilities, and the development of chemoinformatic tools. nih.gov

Increasingly, ethnobotanical research is being integrated with advanced techniques like multi-omics approaches (genomics, transcriptomics, proteomics, and metabolomics) and sophisticated computational tools. uni.lunih.gov This integration allows for high-throughput screening, more precise compound identification, and a deeper understanding of the metabolic pathways involved in producing bioactive compounds. uni.lunih.gov While random plant collection and phylogenetic or ecological surveys are other methods for natural product discovery, the ethnobotanical approach offers a targeted strategy guided by generations of human experience and observation. nih.gov

Chemotaxonomic Significance of Sesquiterpene Lactones within the Asteraceae Family

Chemotaxonomy, a method of classifying organisms based on the similarities and differences in their chemical compounds, utilizes the distribution of natural products to inform taxonomic relationships. Within the vast and diverse Asteraceae family, sesquiterpene lactones are recognized as particularly important taxonomic markers. wikipedia.orgnih.govwikidata.orgwikidata.orgwikidata.org The remarkable structural diversity of sesquiterpene lactones found in Asteraceae makes them ideal subjects for chemosystematic studies. wikipedia.orgwikipedia.org

Sesquiterpene lactones are fifteen-carbon compounds derived from three isoprene (B109036) units, characterized by the presence of a lactone ring. wikipedia.orgctdbase.orgwikipedia.org They can be broadly classified based on their carbon skeletons, with common types including germacranolides, eudesmanolides, guaianolides, melampolides, and pseudoguaianolides. hmdb.canih.govnih.govwikidata.orgctdbase.org The distribution patterns of these skeletal types, as well as the specific substituents they carry, often exhibit taxonomically useful patterns within the Asteraceae. ctdbase.org

Specific types of sesquiterpene lactones are frequently associated with particular tribes or subtribes within the family. For example, guaianolides, eudesmanolides, and germacranolides are commonly found in the Cichorieae tribe. wikidata.org Similarly, Calea species are known to contain germacranolides, eudesmanolides, and guaianolides. hmdb.ca Certain guaianolides are characteristic of the Ambrosiinae subtribe, while xanthanolides are typical of the Inuleae, and germacranolides and guaianolides are prevalent in the Eupatoriae. nih.govctdbase.org

Chemotaxonomic studies employ both classical and modern methods to analyze the distribution of sesquiterpene lactones. nih.gov Classical approaches involve the identification and comparison of compounds present in different taxa. Modern methods increasingly utilize computational tools and machine learning techniques, such as self-organizing maps and artificial neural networks, to analyze large datasets of sesquiterpene lactone structures and correlate their distribution with existing taxonomic classifications. wikipedia.orgnih.govwikipedia.org These computational approaches can evaluate structural similarities among sesquiterpene lactones and project them onto chemical spaces that reflect taxonomic relationships. wikipedia.orgwikipedia.org The availability of databases of secondary metabolites is crucial for conducting robust chemotaxonomic investigations. nih.gov

The analysis of chemical features, derived from a biosynthetically informed evaluation of structural diversity, can be converted into taxonomic characters for cladistic analysis, providing further support for phylogenetic relationships within the Asteraceae based on chemical evidence. ctdbase.org The observation that taxonomically related medicinal plants often share similar phytochemical profiles, including sesquiterpene lactones, and are used for similar therapeutic purposes further underscores the link between chemical composition, evolutionary history, and traditional knowledge. jkchemical.com

Advanced Research Perspectives and Translational Outlook for Isohelenalin

Further Elucidation of Intricate Molecular Mechanisms

Understanding the precise molecular mechanisms through which Isohelenalin exerts its biological effects is a critical area of ongoing research. Studies on related sesquiterpene lactones, such as helenalin (B1673037), indicate that these compounds often act by targeting proteins through Michael addition reactions with free cysteine residues dss.go.thwikipedia.org. This reactivity is primarily attributed to the presence of α,β-unsaturated carbonyl structures, including the cyclopentenone and alpha-methylene-gamma-lactone moieties inherent in their structure dss.go.thwikipedia.org.

A key target identified for helenalin is the transcription factor NF-kappaB, specifically the p65 subunit (also known as RelA) dss.go.thwikipedia.orgalmanaqueacoriano.com. Sesquiterpene lactones can inhibit NF-kappaB activation by alkylating cysteine residues on the p65 subunit, thereby interfering with its DNA binding and downstream signaling dss.go.thwikipedia.org. While direct detailed studies on this compound's interaction with specific protein targets are less extensively documented in the provided search results compared to helenalin, its structural similarity suggests that it likely shares similar mechanisms of action, particularly involving covalent modification of proteins via thiol groups dss.go.thwikipedia.orgalmanaqueacoriano.com.

Further research is needed to comprehensively map all direct and indirect targets of this compound within cellular pathways. This includes detailed biochemical and structural studies to confirm covalent binding sites and understand the functional consequences of these interactions. The reversible nature of the reaction with low molecular weight thiols like glutathione (B108866), while still allowing interaction with protein targets, adds another layer of complexity to its cellular pharmacology that warrants further investigation wikipedia.org.

Innovations in Synthetic Chemistry for Analog Discovery

Innovations in synthetic chemistry play a crucial role in advancing this compound research by enabling the creation of analogs with potentially improved potency, selectivity, and pharmacological properties. While this compound is isolated from natural sources like Helenium microcephalum, the demand for this compound and its derivatives for research purposes, coupled with the potential to design compounds with tailored activities, drives synthetic efforts wikipedia.orgalmanaqueacoriano.comresearchgate.net.

The isolation and structural confirmation of this compound have been reported, and historical chemical synthesis efforts involving related compounds date back several decades dss.go.thresearchgate.netdntb.gov.ua. Current synthetic strategies aim to develop efficient and scalable routes to access this compound and, more importantly, to synthesize novel analogs. These efforts often focus on modifying the reactive α,β-unsaturated carbonyl groups or other parts of the sesquiterpene lactone scaffold to modulate reactivity, enhance target specificity, or alter pharmacokinetic properties dss.go.thwikipedia.org. The development of new synthetic methodologies, including stereoselective approaches, is essential for building the complex molecular architecture of sesquiterpene lactones and their diverse analogs.

Development of Chemical Probes and Tools for Target Validation

The development of chemical probes and tools is essential for the rigorous validation of this compound's biological targets and the study of its cellular mechanisms. Chemical probes are small molecules with defined selectivity and biological activity that can be used to investigate the function of specific targets in complex biological systems, including live cells r-project.orgpageplace.de.

For this compound, the creation of chemical probes could involve synthesizing modified versions of the compound that retain its biological activity but are equipped with tags (e.g., fluorescent labels, affinity tags) for pull-down assays or imaging studies r-project.org. Such probes would allow researchers to directly identify the proteins that this compound binds to within cells, providing crucial evidence for target validation r-project.org. Techniques like activity-based protein profiling (ABPP) utilizing this compound-based probes could help identify reactive cysteine residues in target proteins on a proteome-wide scale. The importance of robust target validation using various techniques, including chemical probes, is widely recognized in drug discovery to reduce the risk of failure in later development stages.

Investigation of Synergistic Effects with Other Biologically Active Agents

Exploring the potential synergistic effects of this compound in combination with other biologically active agents is a promising area for future research. The concept of using combinations of compounds to achieve enhanced therapeutic outcomes or reduce toxicity is well-established, particularly in the context of natural products.

Given this compound's known interactions with key cellular pathways like NF-kappaB signaling, investigating its effects in combination with other compounds that modulate the same or complementary pathways could reveal synergistic potential dss.go.thwikipedia.orgalmanaqueacoriano.com. For instance, combining this compound with agents that target different nodes in inflammatory pathways or with conventional therapeutic agents could lead to improved efficacy or overcome resistance mechanisms. Research into synergistic effects requires careful experimental design and analysis to distinguish true synergy from additive effects. While the provided search results discuss synergistic interactions of other natural compounds, specific studies on this compound combinations were not found, highlighting this as an open area for investigation.

Applications of Artificial Intelligence and Machine Learning in this compound Research

The application of artificial intelligence (AI) and machine learning (ML) is increasingly transforming various fields of scientific research, including drug discovery and natural product research. These computational approaches can be powerful tools to accelerate and enhance this compound research.

AI and ML algorithms can be applied to analyze large datasets related to this compound's biological activity, chemical structure, and potential targets. This can aid in predicting the activity of novel this compound analogs, identifying potential off-targets, or understanding structure-activity relationships more deeply. Machine learning models can be trained on data from high-throughput screening experiments to prioritize compounds for synthesis and testing, thereby streamlining the analog discovery process. Furthermore, AI could be used to explore potential synergistic combinations by analyzing interactions between this compound and a vast array of other compounds based on their molecular properties and known biological activities. While specific applications of AI/ML directly to this compound research were not detailed in the search results, the general applicability of these technologies in understanding complex biological systems and accelerating chemical research makes them highly relevant for future studies on this compound.

Q & A

Basic Research Questions

Q. What validated methods exist for isolating Isohelenalin from natural sources, and how can purity and yield be optimized?

- Answer : Isolation typically involves solvent extraction (e.g., ethanol or dichloromethane) followed by chromatographic techniques like flash chromatography or HPLC. Optimization requires evaluating solvent polarity, temperature, and stationary phase selectivity. Purity is validated via NMR (¹H/¹³C) and HPLC-UV, with yield improvements achieved through fractional crystallization or gradient elution .

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound’s structural integrity?

- Answer : High-resolution mass spectrometry (HR-MS) confirms molecular weight, while 2D NMR (COSY, HSQC, HMBC) resolves stereochemistry. Purity is assessed via reversed-phase HPLC with photodiode array detection. For degradation studies, LC-MS/MS identifies metabolites under stress conditions (e.g., heat, pH variation) .

Q. What experimental approaches are recommended to assess this compound’s anti-inflammatory activity in vitro?

- Answer : Use cell-based assays (e.g., RAW264.7 macrophages) to measure cytokine inhibition (IL-6, TNF-α) via ELISA. Include dose-response curves (0.1–100 µM) and positive controls (e.g., dexamethasone). Validate specificity using NF-κB luciferase reporter assays and Western blotting for IκBα degradation .

Advanced Research Questions

Q. How can researchers investigate the molecular mechanisms underlying this compound’s interaction with NF-κB signaling pathways?

- Answer : Employ gene knockout models (e.g., IKKβ-deficient cells) and pharmacological inhibitors (e.g., BAY 11-7082) to isolate pathway components. Use ChIP-seq to identify DNA binding sites and proteomics to map post-translational modifications. Computational docking (e.g., AutoDock Vina) predicts binding affinities to NF-κB subunits .

Q. What strategies resolve contradictions in reported cytotoxic effects of this compound across different cancer cell lines?

- Answer : Conduct meta-analyses of IC₅₀ values, accounting for cell line heterogeneity (e.g., p53 status, metabolic profiles). Use pharmacogenomic databases (e.g., GDSC) to correlate sensitivity with genetic markers. Validate findings via CRISPR-Cas9 screens to identify resistance genes .

Q. How can predictive modeling techniques be applied to study this compound’s structure-activity relationships (SAR)?

- Answer : Develop QSAR models using molecular descriptors (logP, polar surface area) and biological activity data. Employ machine learning (e.g., random forests) to predict novel derivatives. Validate with synthetic analogs and in vitro testing .

Q. What methodologies are suitable for evaluating this compound’s synergistic effects with existing chemotherapeutic agents?

- Answer : Use combination index analysis (Chou-Talalay method) in 2D and 3D cell cultures (e.g., spheroids). Test synergy in vivo using xenograft models with staggered dosing. Mechanistic studies should include transcriptomic profiling (RNA-seq) to identify co-regulated pathways .

Q. How can researchers optimize analytical methods to quantify this compound in complex biological matrices (e.g., plasma, tissue)?

- Answer : Develop a validated LC-MS/MS protocol with stable isotope-labeled internal standards (e.g., deuterated this compound). Optimize sample preparation via protein precipitation (acetonitrile) or solid-phase extraction. Assess matrix effects and recovery rates using spike-and-recovery experiments .

Methodological Considerations

- Data Contradiction Analysis : Triangulate results across multiple assays (e.g., viability vs. apoptosis assays) and orthogonal techniques (e.g., flow cytometry vs. Western blot) .

- Reproducibility : Document experimental parameters (e.g., cell passage number, serum lot) in supplementary materials. Share raw data in repositories like Zenodo .

- Ethical Compliance : Adhere to institutional guidelines for cytotoxicity studies and animal welfare (e.g., ARRIVE 2.0 for in vivo work) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.